2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and various functional groups such as amino, nitro, and carbonitrile groups
Preparation Methods
The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the thiophene ring and other functional groups. Common reagents used in the synthesis include ethylthio compounds, nitrobenzene derivatives, and various catalysts to facilitate the reactions. The reaction conditions usually involve controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can lead to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino and nitro groups can participate in substitution reactions, where they can be replaced by other functional groups depending on the reagents and conditions used.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can further enhance its chemical properties.
Scientific Research Applications
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its functional groups can play a role in modulating biological pathways.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitro groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other quinoline derivatives and thiophene-containing compounds. These compounds share some structural features but differ in the specific functional groups attached to the core structures. For example:
Quinoline derivatives: Compounds like 2-Amino-4-(2-(methylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile have similar core structures but different substituents.
Thiophene-containing compounds: Compounds such as 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile differ in the aromatic ring attached to the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
476483-33-7 |
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Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-16(8-9-33-23)20-17(13-25)22(26)27(14-6-5-7-15(10-14)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
WSGUAFDMEDIYLU-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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